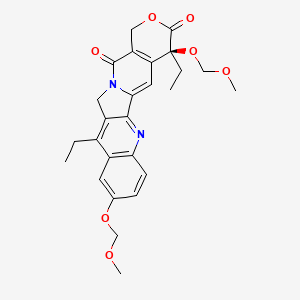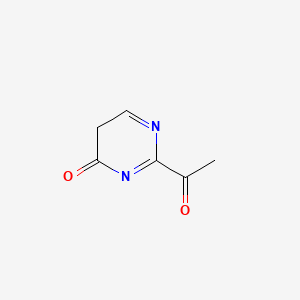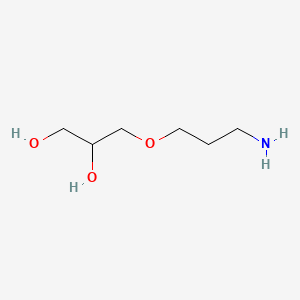
10,20-Di-O-methoxymethyl SN-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,20-Di-O-methoxymethyl SN-38 is a derivative of SN-38, which is an active metabolite of the chemotherapy drug irinotecan. This compound is primarily used in proteomics research and has a molecular formula of C26H28N2O7 with a molecular weight of 480.51 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Di-O-methoxymethyl SN-38 involves the protection of hydroxyl groups in SN-38 using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection reactions followed by purification using techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
10,20-Di-O-methoxymethyl SN-38 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, SN-38.
Substitution: The methoxymethyl groups can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of SN-38, as well as functionalized analogs that can be used for further research .
Wissenschaftliche Forschungsanwendungen
10,20-Di-O-methoxymethyl SN-38 is used extensively in scientific research, particularly in the following fields:
Chemistry: It serves as a protected intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving the metabolism and mechanism of action of irinotecan.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of irinotecan and its derivatives.
Industry: It is used in the development of new chemotherapeutic agents and in the study of drug delivery systems
Wirkmechanismus
The mechanism of action of 10,20-Di-O-methoxymethyl SN-38 involves its conversion to SN-38, which inhibits the enzyme topoisomerase I. This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SN-38: The parent compound, which is directly active against topoisomerase I.
Irinotecan: A prodrug that is metabolized to SN-38 in the body.
10-Hydroxycamptothecin: Another derivative with similar activity but different pharmacokinetic properties
Uniqueness
10,20-Di-O-methoxymethyl SN-38 is unique due to its protected hydroxyl groups, which make it more stable and easier to handle in synthetic procedures. This stability allows for more controlled reactions and the synthesis of complex derivatives .
Eigenschaften
IUPAC Name |
(19S)-10,19-diethyl-7,19-bis(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-5-16-17-9-15(34-13-31-3)7-8-21(17)27-23-18(16)11-28-22(23)10-20-19(24(28)29)12-33-25(30)26(20,6-2)35-14-32-4/h7-10H,5-6,11-14H2,1-4H3/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYLDFIUVGOOD-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)




